2-Amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

Catalog No.
S559759
CAS No.
906450-24-6
M.F
C27H46N6O13S
M. Wt
694.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarba...

CAS Number

906450-24-6

Product Name

2-Amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

IUPAC Name

(2R)-2-amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

Molecular Formula

C27H46N6O13S

Molecular Weight

694.8 g/mol

InChI

InChI=1S/C27H46N6O13S/c1-42-12-8-31-26(40)45-15-18(16-46-27(41)32-9-13-43-2)44-11-3-4-21(34)29-6-7-30-22(35)5-10-33-23(36)14-20(24(33)37)47-17-19(28)25(38)39/h18-20H,3-17,28H2,1-2H3,(H,29,34)(H,30,35)(H,31,40)(H,32,41)(H,38,39)/t19-,20?/m0/s1

InChI Key

PQEJXGNZBLONLG-XJDOXCRVSA-N

Canonical SMILES

COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCNC(=O)CCN1C(=O)CC(C1=O)SCC(C(=O)O)N

Isomeric SMILES

COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCNC(=O)CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N

Description

CT-322 is a proprietary Adnectin(TM) protein therapeutic that, in preclinical studies, specifically binds to vascular endothelial growth factor receptor 2 (VEGFR-2), which regulates the primary tumor angiogenesis pathway. As a result, CT-322 blocks all known ligands for VEGFR-2.
Pegdinetanib is a pegylated form of a thermostable and protease resistant peptide targeting human vascular endothelial growth factor receptor-2 (VEGFR-2) with potential antiangiogenic activity. Derived from the 10th type III domain of human fibronectin and one of the natural ligands, pegdinetanib binds to VEGFR-2 and prevents activation of VEGFR-2 by other activating ligands. This may inhibit the growth of new tumor blood vessels.

XLogP3

-5.7

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

6

Exact Mass

694.28435672 g/mol

Monoisotopic Mass

694.28435672 g/mol

Heavy Atom Count

47

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified) and macular degeneration.

Mechanism of Action

CT-322 specifically inhibits VEGFR-2 activation by its ligands VEGF-A, VEGF-C, and VEGF-D. In preclinical studies, this cell-surface receptor drives angiogenesis (growth of new blood vessels) in solid tumors, and CT-322 inhibits the tumorgenic effect of VEGFR-2 in preclinical models. CT-322 was designed using the PROfusion(TM) System, Adnexus' patented product design engine.

Dates

Modify: 2023-07-15

Explore Compound Types